molecular formula C12H9ClN2O3 B11943342 5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione CAS No. 882046-89-1

5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B11943342
CAS No.: 882046-89-1
M. Wt: 264.66 g/mol
InChI Key: JHHGBMTVCJILKW-UHFFFAOYSA-N
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Description

5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of an appropriate acetyl derivative with a chlorophenyl-substituted pyrimidinedione precursor. Common reagents used in this synthesis include acetyl chloride, chlorophenylamine, and pyrimidinedione derivatives. The reaction is usually carried out under acidic or basic conditions, with solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often require optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, controlled temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting key biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-1-phenyl-2,4(1H,3H)-pyrimidinedione
  • 5-Acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
  • 5-Acetyl-1-(3-bromophenyl)-2,4(1H,3H)-pyrimidinedione

Uniqueness

5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the 3-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

882046-89-1

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

5-acetyl-1-(3-chlorophenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H9ClN2O3/c1-7(16)10-6-15(12(18)14-11(10)17)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,17,18)

InChI Key

JHHGBMTVCJILKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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